molecular formula C41H40Br2P2 B1586947 Pentamethylenebis(triphenylphosphonium) bromide CAS No. 22884-31-7

Pentamethylenebis(triphenylphosphonium) bromide

Cat. No.: B1586947
CAS No.: 22884-31-7
M. Wt: 754.5 g/mol
InChI Key: XIZMFZWZYVQIOX-UHFFFAOYSA-L
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Description

Pentamethylenebis(triphenylphosphonium) bromide is a chemical compound with the molecular formula C41H40Br2P2 and a molecular weight of 754.51 g/mol . It is primarily used in research applications, particularly in the field of proteomics . This compound is characterized by its two triphenylphosphonium groups connected by a pentamethylene chain, making it a unique and versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentamethylenebis(triphenylphosphonium) bromide typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is the quaternization of triphenylphosphine with pentamethylene dibromide under reflux conditions. The reaction is usually carried out in an organic solvent such as methylene chloride or acetonitrile, and the product is purified by recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Pentamethylenebis(triphenylphosphonium) bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phosphonium salts, phosphine oxides, and alkenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of pentamethylenebis(triphenylphosphonium) bromide involves its ability to interact with biological membranes and cellular components. The triphenylphosphonium groups facilitate its accumulation in mitochondria, where it can disrupt mitochondrial function by damaging the membrane and inhibiting respiration . This property makes it a valuable tool in studies of mitochondrial function and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentamethylenebis(triphenylphosphonium) bromide is unique due to its pentamethylene linker, which provides greater flexibility and reactivity compared to other phosphonium salts. This structural feature enhances its ability to participate in a wider range of chemical reactions and makes it particularly useful in mitochondrial targeting studies .

Properties

IUPAC Name

triphenyl(5-triphenylphosphaniumylpentyl)phosphanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H40P2.2BrH/c1-8-22-36(23-9-1)42(37-24-10-2-11-25-37,38-26-12-3-13-27-38)34-20-7-21-35-43(39-28-14-4-15-29-39,40-30-16-5-17-31-40)41-32-18-6-19-33-41;;/h1-6,8-19,22-33H,7,20-21,34-35H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZMFZWZYVQIOX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H40Br2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945560
Record name (Pentane-1,5-diyl)bis(triphenylphosphanium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

754.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22884-31-7
Record name Pentamethylenebis(triphenylphosphonium) bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pentane-1,5-diyl)bis(triphenylphosphanium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamethylenebis(triphenylphosphonium) bromide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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